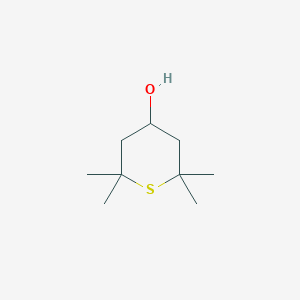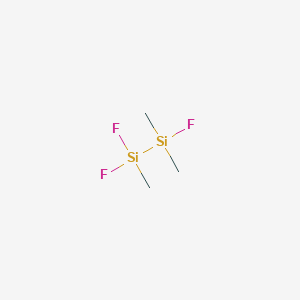
Erbium;indium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium and indium are two distinct elements that can form various compounds when combined. Erbium is a rare-earth metal belonging to the lanthanide series, known for its silvery-white appearance and stability in air . Indium, on the other hand, is a post-transition metal with a soft, malleable texture and a silvery-white color . When combined, erbium and indium can form compounds with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erbium and indium compounds can be synthesized using several methods. One common approach is the Pechini sol-gel method, which involves the preparation of nanopowders followed by spark plasma sintering (SPS) to form pellets . Another method involves radio frequency (RF) magnetron sputtering to deposit erbium-doped indium oxide films .
Industrial Production Methods: In industrial settings, erbium and indium compounds are often produced through metallothermic reduction and liquid-liquid solvent extraction. For example, erbium can be reduced from its anhydrous fluoride using calcium, while indium can be extracted from its ores through electrolysis and other refining processes .
Analyse Chemischer Reaktionen
Types of Reactions: Erbium and indium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Erbium reacts with halogens to form compounds with colors ranging from pink to violet and combusts to form erbium(III) oxide . Indium, on the other hand, forms indium(III) complexes that emit Auger electrons, making them useful in various applications .
Common Reagents and Conditions: Common reagents used in the reactions of erbium and indium compounds include halogens, sulfuric acid, and ammonium fluoride. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of erbium and indium compounds include erbium(III) oxide, erbium(III) chloride, and indium(III) complexes. These products have various applications in fields such as optics, electronics, and medicine .
Wissenschaftliche Forschungsanwendungen
Erbium and indium compounds have numerous scientific research applications. In chemistry, they are used as dopants in materials to enhance their properties. For example, erbium-doped materials are used in quantum communication applications due to their spin-photon interfaces . In biology and medicine, indium(III) complexes are studied for their antimicrobial, anticancer, and bioimaging properties . Additionally, these compounds are used in industry for applications such as fiber-optic telecommunications and gas sensors .
Wirkmechanismus
The mechanism of action of erbium and indium compounds involves their interaction with molecular targets and pathways. For instance, erbium-doped materials can serve as spin-photon interfaces, enabling long-distance quantum communication by facilitating the transfer of quantum information . Indium(III) complexes, on the other hand, exert their effects through the emission of Auger electrons, which can target specific cells or tissues in medical applications .
Vergleich Mit ähnlichen Verbindungen
Erbium and indium compounds can be compared with other similar compounds, such as those containing other rare-earth metals or post-transition metals. For example, erbium compounds are similar to those of holmium and thulium, which also belong to the lanthanide series and exhibit similar optical properties . Indium compounds can be compared to those of gallium and thallium, which share similar chemical properties and applications . The uniqueness of erbium and indium compounds lies in their specific optical and electronic properties, making them valuable in specialized applications such as quantum communication and medical imaging .
Eigenschaften
CAS-Nummer |
12159-46-5 |
|---|---|
Molekularformel |
ErIn |
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
erbium;indium |
InChI |
InChI=1S/Er.In |
InChI-Schlüssel |
GBIYOBDJCNPGDK-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)



![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)





![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)

